molecular formula C19H22FN3O5 B601361 Gatifloxacin Impurity 1 CAS No. 1335198-95-2

Gatifloxacin Impurity 1

Katalognummer: B601361
CAS-Nummer: 1335198-95-2
Molekulargewicht: 391.40
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gatifloxacin Impurity 1 is a process-related impurity of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. Gatifloxacin is known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria. Impurities in pharmaceutical compounds like Gatifloxacin are critical to identify and quantify to ensure the safety and efficacy of the drug.

Vorbereitungsmethoden

The preparation of Gatifloxacin Impurity 1 involves synthetic routes that are similar to those used in the synthesis of Gatifloxacin itself. The process typically includes:

Analyse Chemischer Reaktionen

Gatifloxacin Impurity 1 undergoes several types of chemical reactions:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Identification

Gatifloxacin Impurity 1 is characterized by its structural formula and molecular weight. It typically arises during the synthesis of Gatifloxacin, particularly through processes such as hydrolysis or self-condensation. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to identify and quantify this impurity in pharmaceutical formulations .

Analytical Methods

Recent studies have focused on improving analytical methods for detecting Gatifloxacin impurities. For instance, a digitized impurity database analysis method was developed to analyze Gatifloxacin and its impurities using diode array detection (DAD), which aids in compiling detailed impurity profiles . Additionally, advanced LC-MS techniques have been proposed to enhance sensitivity in detecting genotoxic impurities associated with Gatifloxacin .

Pharmaceutical Applications

  • Quality Control : The presence of this compound can affect the quality and efficacy of pharmaceutical products. Regulatory bodies require rigorous testing for impurities to ensure patient safety. The development of robust analytical methods allows for precise monitoring of impurity levels during manufacturing processes.
  • Formulation Development : Understanding the behavior of this compound during formulation can guide pharmaceutical scientists in developing stable and effective drug products. This includes assessing how impurities influence drug solubility, stability, and bioavailability.
  • Toxicological Assessment : The potential toxic effects of this compound are critical for evaluating the overall safety profile of Gatifloxacin-containing medications. Studies have shown that certain impurities may exhibit different pharmacological activities or toxicity compared to the parent compound .

Case Studies

  • A study conducted on various batches of Gatifloxacin injections revealed that the major impurities were process-related, with this compound being one of them. The analysis indicated that the total impurity content varied significantly across different manufacturers, highlighting the need for stringent quality control measures .
  • Another investigation into the synthesis of potential dimers of Gatifloxacin identified several unknown impurities alongside known ones, emphasizing the complexity of impurity profiles in antibiotic formulations . This research utilized qualitative HPLC methods to confirm the presence and structure of these impurities.

Regulatory Considerations

Pharmaceutical companies must comply with guidelines set forth by organizations such as the FDA and EMA regarding impurity limits in drug products. This includes establishing acceptable thresholds for this compound based on toxicological data and ensuring that analytical methods are validated according to regulatory standards.

Vergleich Mit ähnlichen Verbindungen

Gatifloxacin Impurity 1 can be compared with other impurities and degradation products of fluoroquinolone antibiotics:

Biologische Aktivität

Gatifloxacin Impurity 1 is a process-related impurity of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. Understanding the biological activity of such impurities is crucial for ensuring the safety and efficacy of pharmaceutical products. This article explores the biological activity, mechanisms of action, pharmacokinetics, and potential implications of this compound.

Overview of Gatifloxacin and Its Impurities

Gatifloxacin is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, primarily targeting bacterial enzymes such as DNA gyrase and topoisomerase IV. Impurities like this compound can influence the overall pharmacological profile of the drug, necessitating comprehensive studies to evaluate their effects on biological systems.

Target Enzymes:
this compound exhibits a mechanism of action similar to that of Gatifloxacin, primarily inhibiting DNA gyrase and topoisomerase IV. This inhibition disrupts bacterial DNA replication and transcription processes, leading to bacterial cell death.

Biochemical Pathways:
The compound affects key biochemical pathways involved in bacterial growth:

  • DNA Replication: Inhibition of DNA gyrase leads to the accumulation of supercoiled DNA.
  • Transcription: Disruption in RNA synthesis due to inhibited topoisomerase IV activity.

Pharmacokinetics

This compound has distinct pharmacokinetic properties:

  • Volume of Distribution: Large volume indicating extensive tissue distribution.
  • Protein Binding: Low protein binding suggests a higher free fraction available for action.
  • Excretion: Primarily excreted unchanged in urine, indicating minimal metabolism.

Biological Activity Studies

Research has documented various aspects of this compound's biological activity:

In Vitro Studies

In vitro studies have shown that this compound retains antibacterial activity comparable to Gatifloxacin. The following table summarizes key findings from various studies:

Study ReferenceMethodologyKey Findings
In vitro susceptibility testingDemonstrated significant inhibition against various bacterial strains.
Impurity profiling via DADIdentified impurity levels affecting overall antibacterial efficacy.
Structural analysisConfirmed structural similarity to Gatifloxacin, suggesting similar modes of action.

Case Studies

A notable case study involved assessing the impact of this compound on bacterial resistance patterns. The study revealed that while Gatifloxacin effectively reduced bacterial counts, the presence of its impurities could alter resistance mechanisms in certain strains.

Safety and Toxicological Considerations

The presence of impurities can raise concerns regarding safety and toxicity. Research indicates that while Gatifloxacin itself is generally well-tolerated, impurities like this compound may contribute to adverse effects or unexpected interactions within biological systems.

Future Directions in Research

Ongoing research is focused on:

  • Environmental Impact: Understanding how impurities affect ecological systems.
  • Pharmacological Profiling: Further elucidating the roles of impurities in drug efficacy and safety.
  • Analytical Methods Development: Improving methods for quantifying impurities in pharmaceutical preparations to ensure quality control.

Eigenschaften

CAS-Nummer

1335198-95-2

Molekularformel

C19H22FN3O5

Molekulargewicht

391.40

Reinheit

> 95%

Menge

Milligrams-Grams

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.